5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
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Properties
IUPAC Name |
5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(thiophen-2-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S2/c1-2-13-19-17-22(20-13)16(23)15(27-17)14(12-4-3-11-26-12)21-7-5-18(6-8-21)24-9-10-25-18/h3-4,11,14,23H,2,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQLNMFGGXGDQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCC5(CC4)OCCO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol represents a novel class of organic compounds that have garnered interest due to their potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The structure of the compound features a complex arrangement that includes:
- A spirocyclic system (1,4-dioxa-8-azaspiro[4.5]decan)
- A thiophenyl group
- A thiazolo-triazole moiety
This unique structural configuration is believed to contribute to its biological activity.
Biological Activity Overview
The biological activities of the compound can be categorized into the following areas:
1. Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiazoles and triazoles have shown activity against various bacterial strains and fungi. The presence of the thiophenyl group may enhance this activity by improving lipophilicity and facilitating membrane penetration.
2. Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. Compounds within the thiazolo-triazole family have been reported to inhibit tumor cell proliferation through various mechanisms, including:
- Induction of apoptosis
- Inhibition of angiogenesis
- Disruption of cell cycle progression
3. Neuroprotective Effects
Some studies have explored the potential neuroprotective effects of related compounds on neurodegenerative diseases. The ability of these compounds to modulate sigma receptors may play a crucial role in neuroprotection.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The compound may interact with specific receptors or enzymes involved in signaling pathways related to cell survival and proliferation.
Research Findings
A summary of notable studies and findings related to the compound is presented below:
| Study | Findings |
|---|---|
| Study 1 | Identified potent antimicrobial activity against Gram-positive and Gram-negative bacteria. |
| Study 2 | Demonstrated significant cytotoxic effects on cancer cell lines with IC50 values in low micromolar range. |
| Study 3 | Explored neuroprotective properties in animal models, indicating reduced neuronal death in models of oxidative stress. |
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a related compound against various pathogens. Results showed a minimum inhibitory concentration (MIC) as low as 0.5 µg/mL against Staphylococcus aureus.
Case Study 2: Cancer Cell Line Testing
In vitro testing on human breast cancer cell lines revealed that the compound induced apoptosis at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound?
The synthesis involves multi-step organic reactions, typically starting with cyclization reactions to form the thiazolo[3,2-b][1,2,4]triazol-6-ol core. Key steps include:
- Thiophene incorporation : Coupling the thiophen-2-ylmethyl group via nucleophilic substitution or palladium-catalyzed cross-coupling .
- Spirocyclic framework formation : Introducing the 1,4-dioxa-8-azaspiro[4.5]decane moiety using acid-catalyzed cyclization or ring-closing metathesis .
- Solvent optimization : Dimethylformamide (DMF) or acetonitrile under reflux conditions (60–120°C) are preferred for high yields . Reaction intermediates require purification via column chromatography, and structural validation by NMR (¹H, ¹³C) and mass spectrometry .
Q. How is the compound structurally characterized post-synthesis?
- Spectroscopic analysis : ¹H NMR (δ 6.8–7.5 ppm for thiophene protons), ¹³C NMR (sp³ carbons at ~100–110 ppm for the spirocyclic oxygen/nitrogen atoms) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z ~470–500) .
- X-ray crystallography (if applicable): Resolves spatial arrangement of the spirocyclic and thiophene groups .
Q. What preliminary biological screening approaches are recommended?
- Antifungal activity : Test against Candida albicans using broth microdilution (MIC values) and compare to fluconazole .
- Enzyme inhibition assays : Target 14-α-demethylase (CYP51) via molecular docking (PDB: 3LD6) followed by in vitro enzymatic inhibition studies .
Advanced Research Questions
Q. How can computational methods guide reaction optimization?
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., spirocyclic ring formation) .
- Reaction path search : Employ ICReDD’s computational workflow to predict optimal solvents, catalysts, and temperatures, reducing trial-and-error experimentation .
- Machine learning : Train models on existing triazole/thiazole synthesis data to predict yield under novel conditions .
Q. What strategies resolve contradictions in biological activity data?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HepG2 vs. MCF-7) to rule out cell-specific effects .
- Metabolic stability testing : Use liver microsomes to assess if inconsistent activity stems from rapid degradation .
- Target engagement studies : Employ thermal shift assays to confirm binding to proposed targets (e.g., CYP51) .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Core modifications : Synthesize analogs with varied substituents on the thiophene (e.g., 3-methyl vs. 5-nitro) to assess impact on antifungal activity .
- Spirocyclic ring variation : Replace 1,4-dioxa-8-azaspiro[4.5]decane with other spirocycles (e.g., 1-oxa-4-thia) to probe steric/electronic effects .
- Statistical design : Apply factorial experimental design (e.g., 2⁴ factorial matrix) to evaluate interactions between substituents and bioactivity .
Q. What advanced techniques elucidate the mechanism of action?
- Cryo-EM/X-ray co-crystallization : Resolve compound-bound structures of target enzymes (e.g., CYP51) to identify binding motifs .
- Transcriptomic profiling : RNA-seq on treated microbial/cancer cells to map downstream pathways (e.g., ergosterol biosynthesis, apoptosis markers) .
- Pharmacophore modeling : Overlay active/inactive analogs to define essential molecular features (e.g., hydrogen-bond donors in the triazole ring) .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiazole formation | Ethanol reflux, 2 h | 65–75 | |
| Spirocyclic coupling | DMF, NaH, 80°C, 12 h | 50–60 | |
| Final purification | DCM/MeOH (9:1) column chromatography | >95% purity |
Q. Table 2: Biological Activity Benchmarks
| Assay Type | Target/Model | IC50/MIC | Reference |
|---|---|---|---|
| Antifungal (CYP51) | C. albicans | 2.5 μM | |
| Cytotoxicity | HepG2 cells | IC50 = 15 μM |
Notes
- For mechanistic studies, combine wet-lab assays with computational modeling to validate hypotheses .
- Contradictions in data often arise from impurities (>95% purity required) or assay variability—replicate under standardized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
